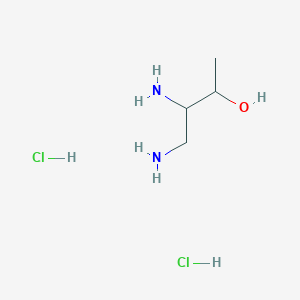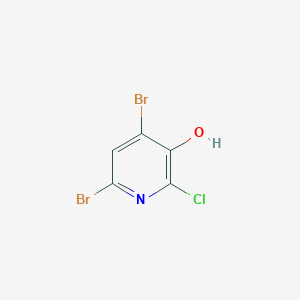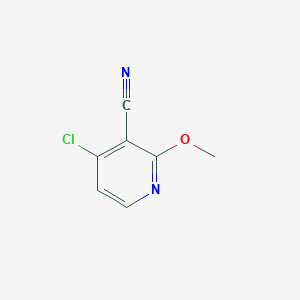
3,4-Diaminobutan-2-ol dihydrochloride
Übersicht
Beschreibung
3,4-Diaminobutan-2-ol dihydrochloride, also known as 2,3-Diaminobutanol dihydrochloride or DAB, is an amino alcohol . It has a CAS Number of 1333671-42-3 and a molecular weight of 177.07 . The IUPAC name is 3,4-diamino-2-butanol dihydrochloride .
Molecular Structure Analysis
The InChI code for 3,4-Diaminobutan-2-ol dihydrochloride is 1S/C4H12N2O.2ClH/c1-3(7)4(6)2-5;;/h3-4,7H,2,5-6H2,1H3;2*1H . The molecular formula is C4H14Cl2N2O .
Physical And Chemical Properties Analysis
3,4-Diaminobutan-2-ol dihydrochloride is a powder . It is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Industrial Applications and Fermentation Processes
3,4-Diaminobutan-2-ol dihydrochloride, as a diamine, is used in various industrial applications, including the production of agrochemicals, pharmaceuticals, surfactants, and as a building block for nylon synthesis. A notable advancement involves the development of efficient processes for the recovery and purification of diamines like 3,4-diaminobutan-2-ol dihydrochloride from fermentation broth, which is crucial for the synthesis of bio-based nylons and other related chemicals (Lee et al., 2019).
Biobased Production from Amino Acids
Research has explored the synthesis of biobased succinonitrile from glutamic acid and glutamine, which are amino acids present in plant proteins. Succinonitrile is a precursor of 1,4-diaminobutane, demonstrating the potential of using renewable sources for the production of diamines (Lammens et al., 2011).
Nanotechnology and Material Science
3,4-Diaminobutan-2-ol dihydrochloride is used in the field of nanotechnology and material science. For example, it's used in the hydrothermal synthesis and characterization of nanostructures for the photodegradation of organic pollutants and in enhancing the thermal stability of epoxy acrylate nanocomposite materials (Abbasi et al., 2017).
Biosensors and Clinical Applications
The compound is significant in the development of biosensors. A notable application is in the creation of a highly sensitive, rapid response enzymatic nanointerfaced biosensor for the detection of putrescine, a biologically active diamine, using 1,4-diaminobutane. This has implications for various clinical and analytical purposes (Shanmugam et al., 2011).
Polymer and Chemical Engineering
In polymer and chemical engineering, 3,4-diaminobutan-2-ol dihydrochloride is utilized in the synthesis of thermoplastic elastomers and poly(ether-ester-imide)s, contributing to advancements in materials with specific mechanical properties and phase transitions (Kricheldorf et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4-diaminobutan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.2ClH/c1-3(7)4(6)2-5;;/h3-4,7H,2,5-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGRCWFDGPXTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN)N)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diaminobutan-2-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(Cyclohexyloxy)phenyl]methanamine hydrochloride](/img/structure/B1424430.png)










